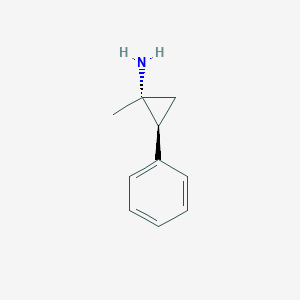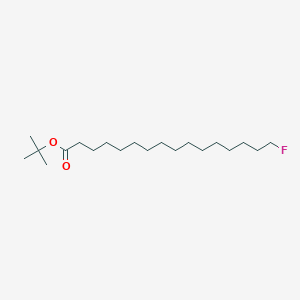
tert-Butyl 16-fluorohexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 16-fluorohexadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group and a fluoro-substituted hexadecanoate chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 16-fluorohexadecanoate typically involves the esterification of 16-fluorohexadecanoic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, typically at room temperature, to avoid the formation of side products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and reduced environmental impact . The use of tert-butyl alcohol and 16-fluorohexadecanoic acid in a continuous flow setup can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl 16-fluorohexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorohexadecanoic acid, while reduction can produce fluorohexadecanol.
科学的研究の応用
tert-Butyl 16-fluorohexadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane dynamics due to its long hydrocarbon chain.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and lubricants
作用機序
The mechanism of action of tert-Butyl 16-fluorohexadecanoate involves its interaction with biological membranes and enzymes. The fluoro group can enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers more effectively. This can affect membrane fluidity and permeability, influencing various cellular processes . Additionally, the ester group can be hydrolyzed by esterases, releasing the active fluorohexadecanoic acid, which can interact with specific molecular targets and pathways .
類似化合物との比較
Similar Compounds
- tert-Butyl 16-chlorohexadecanoate
- tert-Butyl 16-bromohexadecanoate
- tert-Butyl 16-iodohexadecanoate
Uniqueness
tert-Butyl 16-fluorohexadecanoate is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties. The fluoro group is highly electronegative, leading to increased stability and resistance to metabolic degradation compared to other halogenated analogs. This makes it particularly useful in applications where stability and longevity are crucial .
特性
分子式 |
C20H39FO2 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
tert-butyl 16-fluorohexadecanoate |
InChI |
InChI=1S/C20H39FO2/c1-20(2,3)23-19(22)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21/h4-18H2,1-3H3 |
InChIキー |
FARAWSQJLOZIOG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


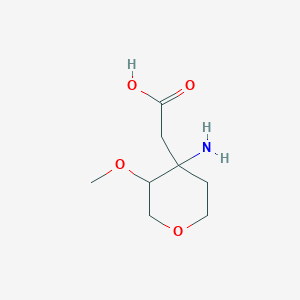
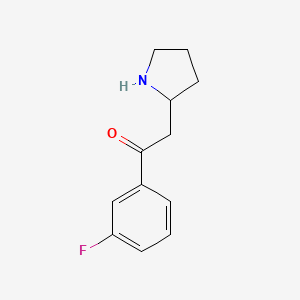
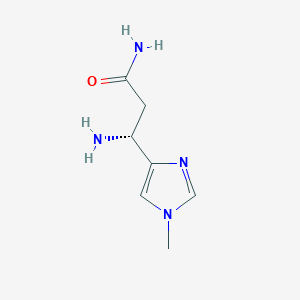
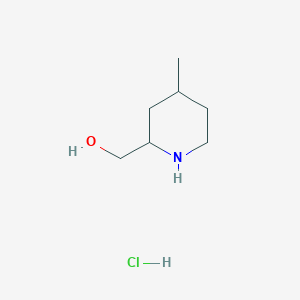
![4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13323875.png)

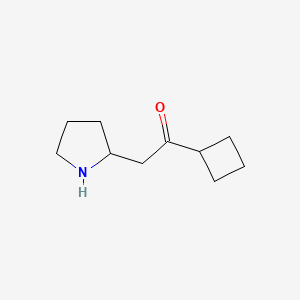

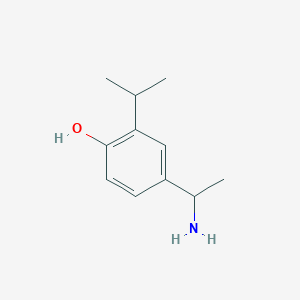

![N-(2-hydroxyethyl)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B13323907.png)
